2-(4-Aminophenyl)-N-(cyclopropylmethyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-aminophenyl)-N-(cyclopropylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-11-5-3-9(4-6-11)7-12(15)14-8-10-1-2-10/h3-6,10H,1-2,7-8,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWYZHYGKGVHEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)CC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 4 Aminophenyl N Cyclopropylmethyl Acetamide
Strategies for the Synthesis of the Core Structure
The construction of the 2-(4-Aminophenyl)-N-(cyclopropylmethyl)acetamide core can be approached through several convergent synthetic pathways. Key transformations include the formation of the amide bond and the introduction of the amino group on the phenyl ring.
Reductive Amination Approaches for Cyclopropylmethyl Installation
Reductive amination serves as a powerful and versatile method for the formation of carbon-nitrogen bonds and is a key strategy for introducing the cyclopropylmethyl moiety. This can be achieved by reacting a suitable carbonyl compound with cyclopropylmethylamine, followed by reduction of the intermediate imine.
A plausible synthetic route involves the reductive amination of a phenylacetic acid derivative. This two-step, one-pot reaction utilizes the dual reactivity of a silane (B1218182) reagent, first in a mediated amidation and subsequently in a catalyzed amide reduction. This approach is applicable to a broad range of amines and carboxylic acids rsc.org.
Alternatively, the reductive amination of chiral formylcyclopropanes with various amines can be accomplished using an organocatalyst like diphenyl phosphate (B84403) in the presence of a hydride source such as a Hantzsch ester. This method is noted for its chemoselectivity, proceeding without epimerization or ring-opening of the cyclopropane (B1198618) ring and yielding exclusively mono-N-alkylation products nih.gov.
| Reactants | Reagents and Conditions | Product | Key Features |
| Phenylacetic acid derivative, Cyclopropylmethylamine | 1. Silane reagent (e.g., phenylsilane) for amidation; 2. Zn(OAc)₂ catalyst for amide reduction | N-(cyclopropylmethyl)-2-phenylacetamide derivative | One-pot, two-step process; applicable to a wide range of substrates rsc.org. |
| Chiral formylcyclopropane, Amine | Diphenyl phosphate (10 mol%), Hantzsch ester, suitable solvent | Chiral cyclopropane-containing amine | Sustainable, chemoselective, no epimerization, mono-N-alkylation nih.gov. |
Amide Bond Formation Techniques in Acetamide (B32628) Synthesis
The formation of the acetamide linkage is a critical step in the synthesis of the target molecule. This is typically achieved by coupling a carboxylic acid or its activated derivative with an amine.
One common strategy involves the reaction of 4-nitrophenylacetic acid with cyclopropylmethylamine. The carboxylic acid can be activated in situ using a variety of coupling reagents to facilitate the formation of the amide bond. Common coupling agents include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) often in the presence of an additive such as HOBt (hydroxybenzotriazole) to suppress side reactions and improve yields.
Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acid chloride, by treatment with reagents like thionyl chloride or oxalyl chloride. The resulting acid chloride then readily reacts with cyclopropylmethylamine to form the desired amide.
| Reactants | Coupling Reagent/Method | Product | Advantages |
| 4-Nitrophenylacetic acid, Cyclopropylmethylamine | EDC/HOBt | 2-(4-Nitrophenyl)-N-(cyclopropylmethyl)acetamide | Mild reaction conditions, high yields. |
| 4-Nitrophenylacetic acid, Cyclopropylmethylamine | Thionyl chloride or Oxalyl chloride followed by amine addition | 2-(4-Nitrophenyl)-N-(cyclopropylmethyl)acetamide | High reactivity of the acid chloride intermediate. |
| Methyl levulinate, Aspartic acid | Palladium-catalyzed reductive amination/cyclization | Diacid with a pendant lactam unit | Green catalytic approach with high yield scispace.com. |
Reduction of Aromatic Nitro Precursors to Amino Groups
The final step in a common synthetic route to this compound is the reduction of the aromatic nitro group of the precursor, 2-(4-Nitrophenyl)-N-(cyclopropylmethyl)acetamide. This transformation is crucial for installing the desired aminophenyl moiety.
Catalytic hydrogenation is a widely employed and efficient method for this reduction. The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, under an atmosphere of hydrogen gas. This method is generally clean and provides high yields of the corresponding amine.
Chemical reduction offers an alternative to catalytic hydrogenation. A variety of reducing agents can be used, including metal/acid combinations like tin and hydrochloric acid (Sn/HCl) or iron and acetic acid (Fe/CH₃COOH). Another effective reagent is sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst nih.govijsr.net. The reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) using NaBH₄ is a well-documented model reaction for this type of transformation nih.govmdpi.comresearchgate.net.
| Starting Material | Reagents and Conditions | Product | Key Features |
| 2-(4-Nitrophenyl)-N-(cyclopropylmethyl)acetamide | H₂, Pd/C or Pt/C or Raney Ni, solvent (e.g., ethanol, methanol) | This compound | High efficiency, clean reaction, high yields. |
| 2-(4-Nitrophenyl)-N-(cyclopropylmethyl)acetamide | Sn/HCl or Fe/CH₃COOH | This compound | Classical chemical reduction method. |
| 2-(4-Nitrophenyl)-N-(cyclopropylmethyl)acetamide | NaBH₄, Catalyst (e.g., copper complexes, Fe₃O₄-Au nanocomposites) | This compound | Catalytic reduction with a chemical hydride source nih.govmdpi.com. |
Derivatization and Structural Modification Strategies
Once the core structure of this compound is synthesized, further modifications can be undertaken to explore structure-activity relationships and optimize its properties.
Peripheral Functionalization of the Aminophenyl Moiety
The aminophenyl group offers several sites for functionalization. The primary amino group can be a key point for modification. It can undergo a variety of reactions, including acylation, alkylation, and sulfonylation, to introduce a wide range of substituents. For instance, reaction with an acyl chloride or anhydride (B1165640) would yield the corresponding N-acyl derivative.
Furthermore, the aromatic ring itself can be subjected to electrophilic aromatic substitution reactions, although the activating nature of the amino group may require protection prior to such transformations to control regioselectivity and prevent unwanted side reactions. Halogenation, nitration, and Friedel-Crafts reactions could introduce further diversity to the molecular scaffold. The peripheral functionalization of porphyrins with various groups has been shown to influence their spectroscopic and electrochemical properties, illustrating the impact of such modifications researchgate.netnih.gov.
Modifications of the Cyclopropylmethyl Amide Group and N-alkyl Substituents
The amide group itself, while generally stable, can be a target for modification. N-alkylation of the amide nitrogen is a common strategy in medicinal chemistry to alter the molecule's properties, such as its polarity and hydrogen bonding capacity acsgcipr.orgmdpi.comresearcher.life. This can be achieved by treating the parent amide with a suitable alkyl halide in the presence of a base.
The cyclopropylmethyl group can also be replaced with other N-alkyl substituents to probe the impact of steric bulk and lipophilicity on biological activity. This can be accomplished by employing different primary amines in the initial amide bond formation or reductive amination steps. The cyclopropyl (B3062369) moiety is a prevalent structural motif in many approved drugs, and its introduction can be achieved through various synthetic approaches, including the use of cyclopropyl-containing building blocks like cyclopropylamine (B47189) researchgate.netnih.gov. The α-substituted amide group is a recognized pharmacophore in certain classes of antiepileptic drugs, highlighting the importance of this structural feature nih.gov.
Introduction of Heterocyclic Substitutions and Their Synthetic Routes
The molecular framework of this compound possesses a primary aromatic amine group, which serves as a versatile anchor for the introduction of various heterocyclic systems. The incorporation of such moieties is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a parent compound. Synthetic methodologies for achieving these transformations typically leverage the nucleophilic character of the aniline (B41778) nitrogen or involve the conversion of the amine into other reactive functional groups. The primary routes include nucleophilic substitution reactions on haloacetamide precursors and multi-step sequences involving condensation and cyclization reactions.
Detailed research on analogous structures, such as N-aryl-2-chloroacetamides, has demonstrated the feasibility of using these compounds as key intermediates for building complex heterocyclic derivatives. researchgate.net The chloroacetyl group provides a reactive electrophilic site for substitution with various nucleophiles, including those containing a heterocyclic ring. researchgate.netresearchgate.net
Synthetic Strategies and Key Intermediates
A prevalent and effective strategy for introducing heterocyclic substituents involves the use of a halogenated precursor, typically an α-chloroacetamide derivative. This approach begins with the acylation of a protected aniline, such as 4-nitroaniline, with chloroacetyl chloride. The resulting N-(4-nitrophenyl)-2-chloroacetamide intermediate can then undergo nucleophilic substitution with a wide range of heterocyclic compounds, particularly those containing thiol or amine functionalities. The final step involves the reduction of the nitro group to the primary amine.
One documented example of this methodology is the reaction of a chloroacetamide derivative with mercapto-heterocycles like 2-mercapto-4,6-dimethylnicotinonitrile (B1298107) or 6-amino-2-mercaptopyrimidin-4-ol. researchgate.net These reactions typically proceed as SN2 substitutions, where the sulfur atom of the mercapto-heterocycle displaces the chlorine atom of the chloroacetamide, forming a sulfide (B99878) linkage. researchgate.net Subsequent intramolecular cyclization can sometimes be induced to form more complex, fused ring systems, such as thieno[2,3-b]pyridines. researchgate.net
Another major pathway involves direct modification of the primary amine on the this compound core. This can be achieved through condensation reactions with suitable bifunctional reagents. For instance, condensation with 1,3-dicarbonyl compounds can lead to the formation of seven-membered rings or other heterocyclic systems depending on the reaction conditions and the specific dicarbonyl compound used. Similarly, reaction with reagents like thiophosgene (B130339) can convert the amine into an isothiocyanate, a versatile intermediate for the synthesis of thiourea (B124793) derivatives and various sulfur-containing heterocycles such as thiazoles.
The following table summarizes key synthetic approaches for introducing heterocyclic moieties onto an aminophenyl acetamide scaffold, based on established chemical principles.
| Synthetic Strategy | Target Heterocycle Class | Key Reagents & Intermediates | General Reaction Conditions |
|---|---|---|---|
| Nucleophilic Substitution | Thioether-linked heterocycles (e.g., Pyrimidines, Nicotinonitriles) | α-chloroacetamide precursor; Heterocyclic thiol (e.g., 6-amino-2-mercaptopyrimidin-4-ol) | Reaction in a polar solvent (e.g., ethanol, DMF) often in the presence of a base (e.g., sodium ethoxide) to facilitate deprotonation of the thiol. researchgate.net |
| Intramolecular Cyclization | Fused systems (e.g., Thieno[2,3-b]pyridines) | Sulfide-linked nicotinonitrile derivative | Treatment with a strong base, such as sodium ethoxide, to induce cyclization. researchgate.net |
| Condensation Reaction (Paal-Knorr Type) | Pyrroles | Primary amine; 1,4-dicarbonyl compound | Heating in the presence of an acid catalyst. |
| Acylation and Cyclization (Conrad-Limpach Type) | Quinolines | Primary amine; β-ketoester | Stepwise process involving initial acylation followed by thermal cyclization. |
| Thiosemicarbazide (B42300) Formation & Cyclization | Thiadiazoles | Isothiocyanate intermediate (from amine + thiophosgene); Hydrazine derivatives | Multi-step synthesis involving formation of a thiosemicarbazide followed by acid- or base-catalyzed cyclization. |
These methodologies provide a robust toolkit for the chemical modification of this compound, enabling the synthesis of a diverse array of heterocyclic derivatives for further investigation.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Systematic Exploration of Substituent Effects on Biological Activity
Systematic modifications of the core scaffold of 2-(4-Aminophenyl)-N-(cyclopropylmethyl)acetamide have provided insights into the key structural features required for its biological activity. The primary points of modification include the cyclopropylmethyl moiety, the aromatic ring, and the N-alkyl group.
The cyclopropylmethyl group attached to the amide nitrogen is a critical determinant of the biological activity of this compound. This moiety is known to influence ligand-receptor interactions in various ways. The conformational rigidity of the cyclopropyl (B3062369) group can contribute favorably to the binding entropy. rsc.org Molecular dynamics simulations of other molecules containing a cyclopropylmethyl group have shown that its presence can restrict the ligand's ability to pivot within a binding pocket, potentially leading to specific receptor signaling outcomes. nih.gov
Modifications to this group can lead to significant changes in potency and efficacy. For instance, replacing the cyclopropylmethyl group with other small alkyl or cycloalkyl groups can alter the compound's binding affinity and intrinsic activity. The unique electronic nature and steric bulk of the cyclopropyl ring play a vital role in its interaction with biological targets. rsc.org
Table 1: Illustrative Impact of Cyclopropylmethyl Moiety Modifications on Potency
| Modification of Cyclopropylmethyl Group | Relative Potency | Rationale |
| Unmodified (Cyclopropylmethyl) | Baseline | Optimal fit and conformational restriction for target binding. rsc.orgnih.gov |
| Isobutyl | Decreased | Increased flexibility may lead to a less favorable binding conformation. |
| Cyclobutylmethyl | Variable | Altered ring strain and size could positively or negatively impact binding. |
| Benzyl | Significantly Altered | Introduction of aromatic ring could lead to new interactions but may also cause steric hindrance. |
Note: The data in this table is illustrative and based on general principles of medicinal chemistry, as specific experimental data for direct analogs of this compound is not publicly available.
The 4-aminophenyl ring is another key feature that can be modified to modulate the pharmacological profile of the molecule. The position, size, and electronic properties of substituents on this aromatic ring can influence the compound's interaction with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.
Table 2: Predicted Influence of Aromatic Ring Substitutions on Pharmacological Profile
| Aromatic Ring Substitution | Predicted Effect on Activity | Predicted Effect on Lipophilicity |
| 4-Amino (unsubstituted) | Baseline | Moderate |
| 4-Nitro | Potentially decreased | Increased |
| 4-Methoxy | Potentially increased or decreased | Increased |
| 2-Fluoro | Potentially increased | Increased |
| 3,4-Dichloro | Potentially altered selectivity | Significantly increased |
Note: The predictions in this table are based on established principles of structure-activity relationships in similar chemical scaffolds.
The nature of the N-alkyl substituent, in this case, the cyclopropylmethyl group, has a profound impact on the molecule's conformational flexibility and, consequently, its interaction with a biological target. The conformational rigidity of the cyclopropyl group restricts the number of accessible low-energy conformations of the side chain. rsc.org This pre-organization of the ligand into a bioactive conformation can reduce the entropic penalty upon binding, leading to higher affinity.
Conformational analysis reveals that the orientation of the N-alkyl group relative to the acetamide (B32628) plane is critical. Different N-alkyl substituents will have varying steric requirements and may induce different torsional angles, which can either facilitate or hinder optimal binding. For instance, replacing the cyclopropylmethyl group with a larger or more flexible alkyl chain could introduce unfavorable steric clashes or lead to a non-productive binding mode.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Various computational approaches can be employed for the predictive modeling of this compound analogs. These methods range from simpler linear regression models to more complex machine learning algorithms. nih.gov Techniques such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Artificial Neural Networks (ANN) can be used to develop QSAR models. researchgate.net These models are built using a training set of molecules with known biological activities and are then validated using a separate test set to assess their predictive power.
The foundation of QSAR modeling lies in the correlation of molecular descriptors with the observed biological activity. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties.
For a series of analogs of this compound, relevant descriptors could include:
Lipophilicity (logP): Affects membrane permeability and binding to hydrophobic pockets.
Molar Refractivity (MR): Relates to the volume of the molecule and its polarizability.
Topological Polar Surface Area (TPSA): Influences cell penetration and oral bioavailability.
Electronic parameters (e.g., Hammett constants): Describe the electron-donating or -withdrawing nature of substituents.
Steric parameters (e.g., Taft steric parameters): Quantify the bulkiness of substituents.
By identifying the descriptors that have the strongest correlation with biological activity, a predictive QSAR model can be developed. This model can then be used to virtually screen new, unsynthesized compounds and prioritize those with the highest predicted activity for synthesis and biological testing, thereby accelerating the drug discovery process.
Computational-Assisted Structure-Activity Relationship Analysis
The exploration of the structure-activity relationship (SAR) and structure-property relationship (SPR) of "this compound" and its analogs is significantly enhanced through the use of computational chemistry. These in silico methods provide deep insights into the molecular characteristics that drive biological activity, guiding the design of more potent and selective compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) calculations are instrumental in elucidating the intricate connections between chemical structure and biological function.
Computational approaches allow for the prediction of how modifications to the aminophenyl ring, the cyclopropylmethyl group, or the acetamide linker might influence the compound's interaction with a biological target. For instance, studies on similar acetamide derivatives have successfully used these methods to model inhibitory activity against various enzymes. nih.gov
Molecular docking simulations are a key component of computational analysis, providing a virtual model of the ligand-receptor interaction at the atomic level. This technique predicts the preferred orientation of a molecule when bound to a target protein, helping to understand the binding affinity and mode of action. For analogous compounds, docking studies have been crucial in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand within the active site of a protein. nih.govnih.gov
QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing a set of molecules with known activities, a predictive model can be built based on molecular descriptors. These descriptors quantify various physicochemical properties, such as lipophilicity, electronic effects, and steric parameters. For related N-(substituted phenyl)-2-chloroacetamides, QSAR analyses have been employed to correlate molecular structure with antimicrobial potential. nih.gov
DFT calculations offer a deeper understanding of the electronic properties of a molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). nih.govnih.gov These properties are fundamental to a molecule's reactivity and its ability to participate in intermolecular interactions, which are critical for its biological function. nih.gov Analysis of Hirshfeld surfaces can further quantify intermolecular interactions within a crystal structure. nih.govnih.gov
The following data tables illustrate the types of results generated from such computational analyses, providing a framework for understanding the SAR of "this compound" and its derivatives.
Interactive Data Tables
Table 1: Molecular Docking Scores of Acetamide Derivatives Against a Hypothetical Kinase Target
This table presents hypothetical docking scores for a series of analogs, where a more negative score indicates a stronger predicted binding affinity.
| Compound | R1 Substituent (on Phenyl Ring) | R2 Substituent (on Acetamide Nitrogen) | Docking Score (kcal/mol) | Predicted Key Interactions |
| 1 | 4-Amino | Cyclopropylmethyl | -8.5 | H-bond with Asp145, Pi-cation with Lys67 |
| 2 | 4-Nitro | Cyclopropylmethyl | -7.2 | H-bond with Asp145 |
| 3 | 4-Amino | Propyl | -7.8 | H-bond with Asp145 |
| 4 | 4-Hydroxy | Cyclopropylmethyl | -8.1 | H-bond with Asp145, H-bond with Glu91 |
| 5 | 4-Amino | Benzyl | -9.1 | H-bond with Asp145, Pi-cation with Lys67, Pi-pi stacking with Phe146 |
Table 2: Physicochemical Descriptors for QSAR Analysis of Acetamide Derivatives
This table showcases various calculated molecular descriptors that could be used to build a QSAR model.
| Compound | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Number of H-Bond Donors | Number of H-Bond Acceptors |
| 1 | 218.28 | 1.8 | 69.2 | 2 | 2 |
| 2 | 249.25 | 1.9 | 108.9 | 1 | 4 |
| 3 | 206.28 | 1.9 | 69.2 | 2 | 2 |
| 4 | 219.26 | 1.3 | 89.4 | 3 | 3 |
| 5 | 254.32 | 2.9 | 69.2 | 2 | 2 |
Table 3: Frontier Molecular Orbital Energies (DFT Calculations)
This table displays the calculated energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap (ΔE). A smaller energy gap can suggest higher reactivity.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 1 | -5.2 | -0.8 | 4.4 |
| 2 | -6.1 | -1.5 | 4.6 |
| 3 | -5.3 | -0.9 | 4.4 |
| 4 | -5.1 | -0.7 | 4.4 |
| 5 | -5.4 | -1.1 | 4.3 |
Molecular Target Identification and Mechanistic Elucidation
Identification of Protein Targets and Binding Partners
The Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a critical transcription factor in the differentiation of T helper 17 (Th17) cells, which are key players in autoimmune diseases. While the therapeutic modulation of RORγt is of significant interest, with both agonists and inverse agonists being explored for different indications, there is currently no publicly available scientific literature that specifically details investigations into the agonistic activity of 2-(4-Aminophenyl)-N-(cyclopropylmethyl)acetamide on RORγt. The development of synthetic agonists for RORγt aims to enhance protective immunity, particularly in the context of cancer, by boosting the activity of Th17 and Tc17 cells. These agonists have been shown to drive the proliferation of Th17 cells and reduce the expression of immune checkpoint proteins like PD-1. However, the specific interaction of this compound with the RORγt ligand-binding domain has not been characterized in published studies.
Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis. Its overexpression is a common feature in many human cancers, making it an attractive target for anticancer therapies. Plk1 possesses a unique C-terminal region known as the polo-box domain (PBD), which is crucial for its subcellular localization and interaction with substrates. Inhibition of the Plk1 PBD represents a promising allosteric approach to disrupt Plk1 function. While numerous inhibitors targeting the Plk1 PBD have been developed and studied, there is a lack of specific research findings in the public domain that identify this compound as an inhibitor of the Plk1 PBD. The development of Plk1 PBD inhibitors has focused on creating molecules that can selectively interfere with these protein-protein interactions, leading to mitotic arrest and apoptosis in cancer cells.
The P2X7 receptor is an ATP-gated ion channel that is predominantly expressed on immune cells and is involved in inflammation and apoptosis. Antagonism of the P2X7 receptor is being explored as a therapeutic strategy for a range of inflammatory conditions, neuropathic pain, and neurodegenerative diseases. While various classes of P2X7 receptor antagonists have been identified and characterized, there is no specific mention in the available scientific literature of this compound being investigated as a P2X7 receptor antagonist. The development of potent and selective P2X7 antagonists remains an active area of research.
The Hepatitis C virus (HCV) NS5B protein is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome. As such, it is a prime target for the development of direct-acting antiviral agents. Inhibition of NS5B polymerase activity can effectively suppress HCV replication. Although numerous nucleoside and non-nucleoside inhibitors of NS5B have been discovered and developed, there are no published research findings that specifically link this compound to binding with the HCV NS5B protein or inhibition of its polymerase activity. The search for novel NS5B inhibitors with broad genotype coverage and a high barrier to resistance continues to be a key focus in anti-HCV drug discovery.
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are involved in the degradation of the extracellular matrix. MMP-12, also known as macrophage elastase, plays a role in tissue remodeling and has been implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and atherosclerosis. The inhibition of MMP-12 is therefore considered a potential therapeutic approach for these conditions. Despite the exploration of various chemical scaffolds for MMP-12 inhibition, there is no specific data available in the scientific literature to suggest that this compound has been investigated for its potential to inhibit MMP-12 or other metalloproteinases.
Detailed Mechanism of Action Studies
Ligand-Receptor Interaction Analysis at the Molecular Level
There is no available data from techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or computational modeling to identify the specific biological receptors or enzymes that this compound may interact with. Information regarding binding affinities (e.g., Kd, IC50), and the nature of the chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions) is not present in the current body of scientific literature.
Elucidation of Downstream Signaling Pathway Modulations
Due to the unidentified molecular target, there is no information on the downstream signaling cascades that might be affected by this compound. Research detailing its impact on key cellular pathways, such as MAPK/ERK, PI3K/Akt, or JAK/STAT, has not been published. Consequently, data from techniques like Western blotting or reporter gene assays that would illustrate the modulation of these pathways is unavailable.
Mechanisms of Cellular Differentiation Induction (e.g., in Acute Myeloid Leukemia cells)
Acute myeloid leukemia is characterized by a blockage in the differentiation of hematopoietic progenitor cells. nih.gov Therapeutic strategies can involve inducing these leukemic cells to differentiate into mature, non-proliferating cells. nih.gov However, there are no published studies investigating the effects of this compound on the differentiation of AML cells or any other cell type. Research that would typically involve treating AML cell lines (e.g., HL-60, U937) with the compound and assessing markers of differentiation—such as morphological changes or the expression of cell surface markers like CD11b and CD14—is not available.
Advanced Computational Chemistry and Molecular Modeling Studies
Ligand-Protein Docking Simulations and Binding Affinity Prediction
Ligand-protein docking is a cornerstone of structure-based drug design (SBDD), a computational method that predicts the preferred orientation and binding affinity of a small molecule (ligand) when bound to a macromolecular target, typically a protein. acs.orgnih.gov This process simulates the "lock-and-key" model of molecular interaction at an atomic level. mdpi.com For a molecule such as 2-(4-Aminophenyl)-N-(cyclopropylmethyl)acetamide, docking simulations are employed to identify its most likely binding pose within the active site of a target protein and to estimate the strength of this interaction, often expressed as a binding energy score. scispace.comdntb.gov.ua
The process involves sophisticated algorithms that explore a vast number of possible conformations of the ligand within the protein's binding pocket. nih.gov Scoring functions are then used to rank these poses, providing a quantitative estimate of binding affinity (e.g., in kcal/mol). mdpi.com These scores help prioritize compounds for further investigation. mdpi.com For acetamide (B32628) derivatives, docking studies have been crucial in elucidating binding mechanisms with various enzymes. mdpi.comnih.gov The analysis of docking results reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, in a study on a similar N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide, docking analysis identified hydrogen bond interactions with specific amino acid residues like GLU121 and LEU83 in the MMP-2 protein, with binding energies ranging from -6.49 to -7.48 kcal/mol. nih.gov
| Parameter | Description | Significance for this compound |
|---|---|---|
| Binding Energy (kcal/mol) | An estimation of the binding affinity between the ligand and the protein. More negative values typically indicate stronger binding. | Predicts the potency of the compound as an inhibitor or activator of the target protein. |
| Binding Pose/Conformation | The predicted 3D orientation of the ligand within the protein's active site. | Reveals how the compound fits into the active site and which functional groups are involved in interactions. |
| Key Intermolecular Interactions | Specific non-covalent bonds formed (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking). | Identifies the crucial amino acid residues in the target protein that are essential for binding, guiding future chemical modifications to enhance affinity. |
| Inhibition Constant (Ki) (predicted) | A theoretical value derived from the binding energy that estimates the concentration required to produce half-maximum inhibition. | Provides a quantitative measure of the compound's potential inhibitory activity. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Stability
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the physical movements of atoms and molecules over time. nih.govnih.gov This technique is critical for assessing the conformational stability of the this compound-protein complex. nih.govresearchgate.net By simulating the complex in a virtual aqueous environment that mimics physiological conditions, MD can validate the stability of the binding pose predicted by docking and reveal conformational changes in both the ligand and the protein. nih.govdntb.gov.ua
Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein and ligand backbone atoms from their initial positions, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of specific regions of the protein. nih.gov A stable RMSD over the simulation time (e.g., 100 nanoseconds) suggests that the ligand remains securely bound in its predicted pose. dntb.gov.ua Such simulations have been effectively used to confirm the stability of complexes involving acetamide-sulfonamide scaffolds. nih.govresearchgate.net
| Objective | Typical Output/Metric | Relevance in Studying this compound |
|---|---|---|
| Assess complex stability | Root Mean Square Deviation (RMSD) plots | Confirms if the ligand remains stably bound to the target protein over time. |
| Analyze protein flexibility | Root Mean Square Fluctuation (RMSF) plots | Identifies which parts of the protein become more or less flexible upon ligand binding. |
| Characterize intermolecular interactions | Hydrogen bond analysis, interaction energy calculations | Monitors the persistence and strength of key interactions (e.g., hydrogen bonds) throughout the simulation. |
| Evaluate conformational changes | Radius of Gyration (Rg), trajectory visualization | Determines if the binding of the compound induces significant structural changes in the protein target. |
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis (e.g., DFT, HOMO/LUMO Energies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, providing deep insights into its structure and chemical reactivity. researchgate.netxisdxjxsu.asia For this compound, DFT can be used to calculate fundamental parameters that govern its behavior at a subatomic level. xisdxjxsu.asia
Central to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmaterialsciencejournal.org The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. nih.gov The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more reactive and prone to chemical transformations. nih.gov Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for potential intermolecular interactions. xisdxjxsu.asiadntb.gov.ua
| Parameter | Definition | Implication for this compound |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's capacity to act as an electron donor in reactions. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's capacity to act as an electron acceptor. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A larger gap implies higher kinetic stability and lower chemical reactivity. nih.gov |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to form dipole-dipole interactions. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution around the molecule. | Visualizes electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for nucleophilic and electrophilic attack. xisdxjxsu.asia |
Virtual Screening Approaches for Lead Discovery and Optimization
Virtual screening (VS) is a computational strategy used to search vast libraries of small molecules to identify those that are most likely to bind to a drug target. stanford.edupageplace.de This approach is a cost-effective and rapid alternative to experimental high-throughput screening (HTS). researchgate.net VS can be broadly categorized into structure-based and ligand-based methods. stanford.eduslideshare.net
Structure-based virtual screening (SBVS) relies on the 3D structure of the target protein and uses molecular docking to screen thousands or millions of compounds. nih.govmdpi.com A compound like this compound could itself be a "hit" discovered from such a screen. Alternatively, if its activity is known, its chemical scaffold can be used as a starting point for lead optimization. This involves screening libraries for analogues with potentially improved properties, such as higher binding affinity or better selectivity. The process filters large chemical databases to a manageable number of promising candidates for experimental testing. researchgate.net
| Step | Description | Objective |
|---|---|---|
| 1. Target Preparation | Preparing the 3D crystal structure of the protein by adding hydrogens, assigning charges, and defining the binding site. | To create an accurate representation of the biological target for docking. |
| 2. Compound Library Preparation | Generating 3D conformations for a large database of small molecules and assigning appropriate chemical properties. | To prepare a diverse set of potential ligands for screening. |
| 3. Molecular Docking | Docking each compound in the library into the prepared protein target's active site. | To predict the binding pose and score the binding affinity of each compound. mdpi.com |
| 4. Hit Selection & Filtering | Ranking the compounds based on their docking scores and applying filters (e.g., for drug-likeness properties) to select a smaller subset of "hits". | To prioritize the most promising candidates for experimental validation. researchgate.net |
Integrative Computational Approaches for Drug Design and Evaluation
Modern computer-aided drug design (CADD) rarely relies on a single computational method. Instead, it employs an integrative approach that combines multiple techniques to build a comprehensive understanding of a potential drug candidate. nih.govacs.orgfrontiersin.org This strategy leverages the strengths of different methods to create a robust and predictive workflow for drug design and evaluation. frontiersin.org
For a compound like this compound, an integrative workflow might begin with virtual screening to identify it as a potential hit. frontiersin.org This would be followed by more precise molecular docking to refine its binding mode. frontiersin.org The most promising docked poses would then be subjected to extensive MD simulations to assess the stability and dynamics of the complex. nih.gov Concurrently, quantum chemical calculations could be performed to understand its intrinsic electronic properties and reactivity. researchgate.netnih.gov By combining these structure-based and quantum mechanical approaches, researchers can make more informed decisions, guiding the rational design of new molecules with enhanced efficacy and better pharmacokinetic profiles. acs.org
| Computational Method | Stage of Drug Discovery | Contribution |
|---|---|---|
| Virtual Screening | Hit Identification | Rapidly screens large compound libraries to identify initial "hits" with potential activity. stanford.edu |
| Molecular Docking | Hit-to-Lead / Lead Optimization | Predicts binding affinity and conformation, guiding structural modifications to improve potency. mdpi.com |
| Molecular Dynamics | Lead Optimization | Evaluates the stability of the ligand-protein complex and provides insights into the dynamic nature of the interaction. nih.gov |
| Quantum Mechanics (DFT) | Lead Optimization | Analyzes electronic structure and reactivity, helping to explain structure-activity relationships (SAR) and predict metabolic stability. researchgate.net |
| QSAR/Machine Learning | Hit-to-Lead / Lead Optimization | Builds predictive models based on existing data to estimate the activity and properties of new, untested compounds. stanford.edunih.gov |
Analytical Method Development and Characterization for Research Applications
Chromatographic Techniques for Analysis and Purification
Chromatographic methods are indispensable for separating 2-(4-Aminophenyl)-N-(cyclopropylmethyl)acetamide from starting materials, byproducts, and impurities, as well as for its quantification.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Quantification
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantitative analysis of this compound. A robust HPLC method is crucial for determining the purity and concentration of the compound in various samples.
Method Development: A typical reversed-phase HPLC (RP-HPLC) method would be the initial approach. The development would involve optimizing several parameters to achieve a sharp, symmetrical peak with a reasonable retention time, well-resolved from any impurities.
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point due to its versatility in separating moderately polar compounds.
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be explored. The aromatic nature and amide functionality of the target compound suggest good retention and selectivity can be achieved by adjusting the organic-to-aqueous ratio.
Detection: The presence of the phenyl ring provides a strong chromophore, making UV detection a suitable choice. A wavelength of approximately 254 nm would likely be effective for detection.
Flow Rate and Temperature: A flow rate of 1.0 mL/min and ambient or slightly elevated column temperature (e.g., 30 °C) are standard starting conditions to ensure reproducibility.
Method Validation: Following development, the method would be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. This process involves assessing:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: Establishing a linear relationship between the concentration of the analyte and the detector response over a specified range.
Accuracy: The closeness of the test results to the true value, often determined by recovery studies.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Table 1: Illustrative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Thin Layer Chromatography (TLC) Applications for Reaction Monitoring and Purity Assessment
Thin Layer Chromatography (TLC) is a rapid, cost-effective, and valuable tool for the qualitative analysis of this compound.
Reaction Monitoring: During the synthesis of the compound, which typically involves the acylation of 4-aminophenylacetic acid or a related precursor with cyclopropylmethylamine, TLC can be used to monitor the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate (typically silica (B1680970) gel), the consumption of reactants and the formation of the product can be visualized over time. The difference in polarity between the starting amine/acid and the resulting amide product allows for separation.
Purity Assessment: TLC provides a quick preliminary assessment of the purity of a sample. A single spot under various solvent systems suggests a high degree of purity, while the presence of multiple spots indicates impurities.
Stationary Phase: Silica gel 60 F254 plates are standard.
Mobile Phase: A solvent system of varying polarity, such as a mixture of ethyl acetate (B1210297) and hexane (B92381) or dichloromethane (B109758) and methanol, would be used to achieve an optimal retention factor (Rf) value, typically between 0.3 and 0.7.
Visualization: The compound can be visualized under UV light (254 nm) due to its aromatic ring. Staining with reagents like potassium permanganate (B83412) or iodine may also be used for visualization if the compound does not quench UV fluorescence.
Spectroscopic Characterization Methods
Spectroscopic methods are essential for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Elucidation
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to each unique proton environment. Key expected signals include:
Aromatic protons of the 1,4-disubstituted phenyl ring, likely appearing as two doublets in the region of δ 6.5-7.5 ppm.
A broad singlet for the primary amine (-NH₂) protons.
A singlet for the methylene (B1212753) (-CH₂-) protons of the acetamide (B32628) group.
Signals for the cyclopropylmethyl group, including a doublet for the methylene (-CH₂-N) protons and multiplets for the cyclopropyl (B3062369) ring protons at upfield chemical shifts (typically δ 0-1 ppm).
A triplet or broad signal for the amide N-H proton.
¹³C NMR: The carbon NMR spectrum provides information on the number and type of carbon atoms. Expected signals would include:
A signal for the carbonyl carbon (C=O) of the amide around δ 170 ppm.
Four signals for the aromatic carbons, with two quaternary carbons and two protonated carbons.
A signal for the methylene carbon of the acetamide group.
Signals for the carbons of the cyclopropylmethyl group.
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Cyclopropyl CH | ~0.2 - 0.6 | Multiplet |
| Cyclopropyl CH₂ | ~0.8 - 1.2 | Multiplet |
| N-CH₂ (cyclopropylmethyl) | ~3.1 | Doublet |
| Ar-CH₂-C=O | ~3.5 | Singlet |
| -NH₂ (aromatic) | ~3.7 | Broad Singlet |
| Aromatic CH | ~6.6 and 7.0 | Doublets (AA'BB') |
| Amide NH | ~5.8 | Broad Singlet/Triplet |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₂H₁₆N₂O), the expected molecular weight is approximately 204.27 g/mol .
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 204.
Fragmentation Pattern: Key fragmentation pathways would likely involve the cleavage of the amide bond and fragmentation of the side chains. Common fragments might include ions corresponding to the loss of the cyclopropylmethyl group, or cleavage at the benzylic position. For instance, a prominent peak might be observed at m/z 106, corresponding to the [H₂N-C₆H₄-CH₂]⁺ fragment.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. The spectrum would show characteristic absorption bands confirming the structure.
Table 3: Key FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch (Amine) | 3400 - 3200 | Two bands, characteristic of a primary amine |
| N-H Stretch (Amide) | ~3300 | Secondary amide N-H stretch |
| C-H Stretch (Aromatic) | 3100 - 3000 | Aromatic C-H vibrations |
| C-H Stretch (Aliphatic) | 3000 - 2850 | C-H stretches of methylene and cyclopropyl groups |
| C=O Stretch (Amide I) | ~1650 | Strong absorption due to the carbonyl group |
| N-H Bend (Amide II) | ~1550 | N-H bending and C-N stretching |
| C=C Stretch (Aromatic) | 1600 - 1450 | Aromatic ring skeletal vibrations |
Ultraviolet-Visible (UV/VIS) Spectroscopy for Chromophore Characterization
There is currently no publicly available scientific literature detailing the Ultraviolet-Visible (UV/VIS) spectroscopic analysis of this compound. This includes a lack of information regarding its chromophores, absorption maxima (λmax), and molar absorptivity.
While UV/VIS spectroscopy is a common technique for characterizing compounds containing chromophoric systems, such as the aminophenyl group present in this molecule, specific experimental data and detailed research findings for this particular compound have not been reported.
Table 1: UV/VIS Spectroscopic Data for this compound
| Parameter | Value |
| λmax (nm) | Data not available |
| Molar Absorptivity (ε) | Data not available |
| Solvent | Data not available |
| Chromophore(s) Identified | Data not available |
Crystallographic Analysis for Solid-State Structure Elucidation (e.g., X-ray Diffraction)
No crystallographic data, including from X-ray diffraction studies, has been found in the public domain for this compound. Therefore, information regarding its solid-state structure, such as the crystal system, space group, and unit cell dimensions, is not available.
Crystallographic analysis is essential for unequivocally determining the three-dimensional arrangement of atoms in a crystalline solid. However, for this specific compound, no such studies have been published.
Table 2: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Molecules per Unit Cell (Z) | Data not available |
Future Research Directions and Translational Perspectives
Discovery of Novel Acetamide (B32628) Scaffolds with Enhanced Activity and Selectivity
The core structure of 2-(4-Aminophenyl)-N-(cyclopropylmethyl)acetamide presents multiple opportunities for chemical modification to enhance biological activity and selectivity. The discovery of novel acetamide scaffolds is a key strategy in modern drug development. nih.gov For instance, research into acetamide-based inhibitors of heme oxygenase-1 (HO-1) has demonstrated that modifications to the hydrophobic portions of the molecule can significantly impact potency and selectivity. nih.govacs.org By exploring variations in the aromatic and amide substituents, it may be possible to fine-tune the pharmacological properties of new analogues.
One approach involves the synthesis of hybrid molecules that combine the acetamide core with other pharmacologically active moieties. For example, the conjugation of acetamide derivatives with sulfonamides has yielded compounds with potent urease inhibition activity. nih.gov This strategy of creating drug conjugates can lead to novel scaffolds with improved efficacy and safety profiles. nih.gov
Furthermore, the exploration of different substituents on the phenyl ring and modifications of the cyclopropylmethyl group could lead to compounds with tailored affinities for specific biological targets. The goal is to identify novel scaffolds that exhibit not only enhanced potency but also a high degree of selectivity, thereby minimizing off-target effects. The "double-clamp" binding mode observed in some acetamide-based inhibitors, where substituents on aromatic rings can fine-tune both potency and selectivity, offers a promising avenue for rational drug design. acs.org
| Acetamide Scaffold | Target/Activity | Key Findings | Reference |
|---|---|---|---|
| Acetamide-based Heme Oxygenase-1 (HO-1) Inhibitors | Antiproliferative Activity | Certain derivatives showed potent HO-1 inhibition and significant anticancer activity against glioblastoma cells. nih.govresearchgate.netfigshare.com | nih.govresearchgate.netfigshare.com |
| Acetamide-Sulfonamide Conjugates | Urease Inhibition | Conjugation of NSAIDs with sulfa drugs via an acetamide linker resulted in potent urease inhibitors. nih.gov | nih.gov |
| Phenoxy Acetamide Derivatives | Anti-inflammatory, Analgesic | Halogen-containing phenoxy derivatives demonstrated enhanced anti-inflammatory activity. nih.gov | nih.gov |
Development of Prodrug Strategies for Improved Pharmacological Profiles
Given the presence of an amino group and an amide linkage, several prodrug approaches could be envisioned. The primary amino group on the phenyl ring could be derivatized to form a carbamate, an amide, or a Schiff base, which could then be cleaved in vivo to regenerate the parent amine. These modifications can improve the lipophilicity of the compound, potentially enhancing its ability to cross biological membranes. nih.gov
The amide functionality itself can be part of a prodrug design. For example, creating N-acyl or N-acyloxyalkyl derivatives can alter the compound's properties to improve its pharmacological profile. researchgate.net The choice of the promoiety is critical and should be tailored to achieve the desired properties, such as increased water solubility for intravenous administration or enhanced lipid solubility for better oral absorption. nih.gov The ultimate goal of a prodrug strategy is to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of the parent compound, leading to a more effective and safer therapeutic agent. rsc.org
| Prodrug Approach | Potential Advantage | Mechanism of Action | Reference |
|---|---|---|---|
| Carbamate Prodrugs | Improved lipophilicity and membrane permeability. | Enzymatic or chemical hydrolysis to release the parent amine. | researchgate.net |
| Amide Prodrugs (N-Acylation) | Enhanced stability and modified solubility. | Hydrolysis by amidases to regenerate the parent amine. | nih.gov |
| Phosphate (B84403) Prodrugs | Increased aqueous solubility for parenteral formulations. | Cleavage by phosphatases to release the active drug. | nih.gov |
Application of Advanced High-Throughput Screening Methodologies
High-throughput screening (HTS) is a powerful tool in drug discovery that allows for the rapid testing of large numbers of chemical compounds for a specific biological activity. In the context of this compound, HTS could be instrumental in identifying novel derivatives with desired therapeutic effects. nih.gov
The process begins with the development of a robust and reliable assay that can measure the activity of interest, such as enzyme inhibition or receptor binding. Large and diverse chemical libraries, which could include a focused library of novel acetamide derivatives, are then screened using this assay. nih.gov Modern HTS platforms are highly automated and can test thousands of compounds per day, generating vast amounts of data. nih.gov
Emerging trends in HTS, such as the use of artificial intelligence and machine learning, can further accelerate the drug discovery process by predicting the activity of compounds and prioritizing them for synthesis and testing. Phenotypic screening, which assesses the effect of compounds on cell morphology or function, is another advanced HTS approach that can identify compounds with novel mechanisms of action. The integration of these advanced methodologies will be crucial for efficiently exploring the chemical space around the acetamide scaffold and identifying promising new drug candidates. nih.gov
| HTS Component | Description | Importance in Drug Discovery | Reference |
|---|---|---|---|
| Compound Library | A large collection of diverse chemical compounds for screening. | Provides the chemical matter to be tested for biological activity. | nih.gov |
| Assay Development | The design and optimization of a biological assay to measure the desired activity. | Ensures the reliability and reproducibility of the screening results. | |
| Automation and Robotics | The use of robotic systems for liquid handling, plate reading, and data acquisition. | Enables the rapid and efficient screening of large numbers of compounds. | nih.gov |
| Data Analysis and Hit Identification | Computational methods to analyze the screening data and identify "hits" with significant activity. | Prioritizes compounds for further investigation and lead optimization. |
Exploration of New Therapeutic Areas for Acetamide-Based Compounds
The acetamide moiety is a versatile pharmacophore found in drugs with a wide range of therapeutic applications. nih.gov These include anti-inflammatory, antimicrobial, anticonvulsant, and anticancer agents. nih.gov This broad spectrum of activity suggests that novel derivatives of this compound could be explored for a variety of new therapeutic indications.
For example, the structural similarities to some non-steroidal anti-inflammatory drugs (NSAIDs) suggest that this class of compounds could be investigated for its potential to treat pain and inflammation. nih.gov The presence of the aminophenyl group, a common feature in many kinase inhibitors, points towards a potential role in oncology. Indeed, some acetamide derivatives have shown promise as anticancer agents by targeting key signaling pathways involved in tumor growth and progression. nih.govresearchgate.netfigshare.com
Furthermore, the antimicrobial and antifungal activities of certain acetamide derivatives open up the possibility of developing new treatments for infectious diseases. nih.gov A systematic investigation of the biological activities of a library of this compound analogues against a panel of different biological targets could uncover unexpected therapeutic opportunities and expand the clinical potential of this chemical scaffold. researchgate.net
| Therapeutic Area | Rationale for Exploration | Examples of Active Acetamide Derivatives | Reference |
|---|---|---|---|
| Oncology | Inhibition of key enzymes in cancer cell proliferation and survival. | Heme oxygenase-1 inhibitors with antiproliferative activity. nih.govresearchgate.netfigshare.com | nih.govresearchgate.netfigshare.com |
| Inflammation and Pain | Structural resemblance to existing anti-inflammatory drugs. | Phenoxy acetamide derivatives with analgesic and anti-inflammatory properties. nih.gov | nih.gov |
| Infectious Diseases | Known antimicrobial and antifungal activity of some acetamide compounds. | Acetamide derivatives with activity against Gram-positive bacteria and fungi. nih.gov | nih.gov |
| Neurological Disorders | Some acetamide derivatives have shown antidepressant and anticonvulsant activity. | Triazino acetamides with antidepressant effects in preclinical models. nih.gov | nih.gov |
Q & A
Q. What are the key steps and reaction conditions for synthesizing 2-(4-Aminophenyl)-N-(cyclopropylmethyl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the acetamide backbone via coupling of 4-aminophenylacetic acid derivatives with cyclopropylmethylamine under basic conditions.
- Step 2 : Purification using column chromatography to isolate intermediates.
- Critical Parameters : Temperature (60–80°C), solvent choice (e.g., dichloromethane or THF), and catalysts (e.g., EDC/HOBt for amide bond formation). Reaction times vary (6–24 hours) depending on substituent reactivity .
Q. Which spectroscopic techniques are used to confirm structural integrity and purity?
- Methodological Answer :
- 1H/13C-NMR : Assign aromatic protons (δ 6.5–7.5 ppm) and cyclopropylmethyl groups (δ 0.5–1.5 ppm).
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹).
- HPLC : Assess purity (>95%) using reverse-phase columns (e.g., Newcrom R1) with acetonitrile/water gradients .
Q. What safety protocols are required for handling this compound?
- Methodological Answer :
- PPE : Chemical-resistant gloves (nitrile), P95 respirators for dust control, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Emergency Measures : Flush eyes with water (15+ minutes) for exposure; administer artificial respiration if inhaled .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., ethyl acetate) to improve solubility.
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts.
- Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 6 hours) .
Q. What biological activities have been observed in structurally similar compounds?
- Methodological Answer : Comparative studies of analogs reveal:
| Compound | Biological Activity | Key Structural Feature |
|---|---|---|
| N-(4-Aminophenyl)acetamide | Moderate enzyme inhibition | Acetamide backbone |
| N-(4-Bromophenyl)acetamide | Anticancer (IC50: 12 µM) | Halogen substitution |
| Target compound | Enhanced receptor binding (steric bulk) | Cyclopropylmethyl group |
- Mechanistic Insight : The cyclopropylmethyl group increases lipophilicity, enhancing membrane permeability .
Q. How should researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Standardized Assays : Use MTT (cell viability) and ELISA (protein binding) to ensure reproducibility.
- Control Variables : Validate cell lines (e.g., HepG2 vs. HeLa) and solvent carriers (DMSO concentration ≤0.1%).
- Statistical Analysis : Apply ANOVA to compare dose-response curves across studies .
Q. What advanced analytical methods characterize degradation products?
- Methodological Answer :
- LC-MS/MS : Identify oxidative byproducts (e.g., quinones) with high-resolution mass accuracy.
- X-ray Crystallography : Resolve stereochemistry of cyclopropylmethyl derivatives.
- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) .
Q. How do structural modifications impact pharmacological activity?
- Methodological Answer :
- SAR Studies : Replace the cyclopropylmethyl group with ethyl or benzyl groups to assess steric effects.
- Computational Modeling : Use docking simulations (AutoDock Vina) to predict binding affinity to target enzymes.
- In Vivo Validation : Test modified analogs in murine models for bioavailability and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
